![molecular formula C24H22FN3O3S B2376588 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260989-03-4](/img/no-structure.png)

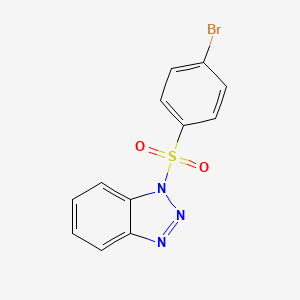

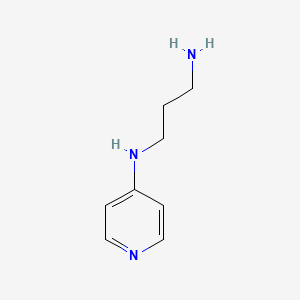

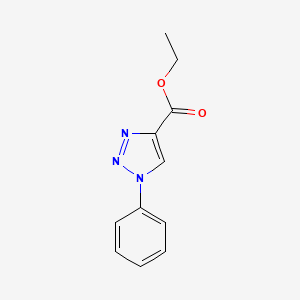

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

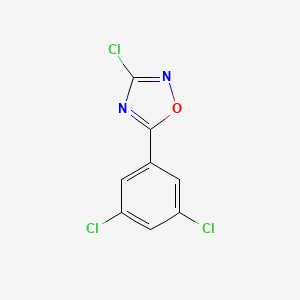

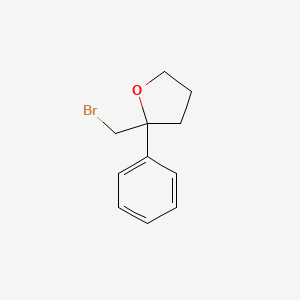

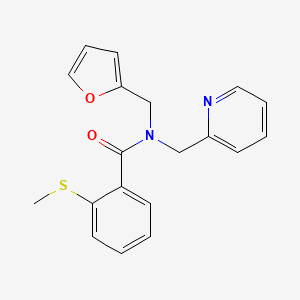

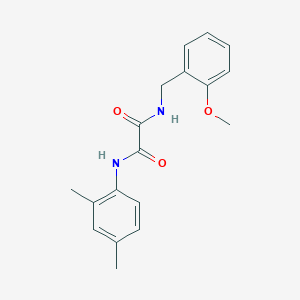

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, studying its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further mechanistic studies are ongoing to elucidate its precise anti-cancer mechanisms .

- Inflammation plays a crucial role in various diseases. Scientists have explored the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, making it a candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- The compound’s structure suggests possible neuroprotective properties. Researchers have investigated its impact on neuronal health, synaptic plasticity, and neurodegenerative diseases. Preclinical studies indicate promising results, but further validation is needed .

- Preliminary studies have examined the compound’s antimicrobial effects. It may inhibit bacterial growth, making it relevant for infectious disease research. Investigations include both Gram-positive and Gram-negative bacteria .

- Researchers have explored its impact on metabolic pathways, including glucose homeostasis, lipid metabolism, and insulin sensitivity. The compound’s potential as a therapeutic agent for diabetes and obesity warrants further investigation .

- Computational chemistry and molecular modeling have been employed to understand the compound’s interactions with biological targets. Researchers aim to optimize its pharmacokinetic properties and design derivatives with improved efficacy and safety profiles .

Anticancer Research

Anti-inflammatory Properties

Neuroprotective Effects

Antimicrobial Activity

Metabolic Disorders

Chemical Biology and Drug Design

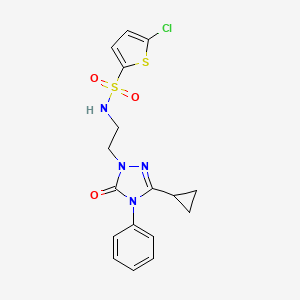

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one, which is synthesized from 4-fluoro-3-methylbenzoic acid and 2-amino-4,5-dioxothiazole. The second intermediate is N-(3-(propan-2-yl)phenyl)acetamide, which is synthesized from 3-(propan-2-yl)aniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-fluoro-3-methylbenzoic acid", "2-amino-4,5-dioxothiazole", "3-(propan-2-yl)aniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "methanol", "triethylamine (TEA)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water" ], "Reaction": [ "Synthesis of 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one:", "- Dissolve 4-fluoro-3-methylbenzoic acid (1.0 equiv) and 2-amino-4,5-dioxothiazole (1.2 equiv) in DMF.", "- Add DIPEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Synthesis of N-(3-(propan-2-yl)phenyl)acetamide:", "- Dissolve 3-(propan-2-yl)aniline (1.0 equiv) in DCM.", "- Add acetic anhydride (1.2 equiv) and TEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Coupling of the Intermediates:", "- Dissolve the two intermediates in DMF.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the final product." ] } | |

CAS 编号 |

1260989-03-4 |

产品名称 |

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide |

分子式 |

C24H22FN3O3S |

分子量 |

451.52 |

IUPAC 名称 |

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C24H22FN3O3S/c1-14(2)16-5-4-6-17(12-16)26-21(29)13-27-20-9-10-32-22(20)23(30)28(24(27)31)18-7-8-19(25)15(3)11-18/h4-12,14H,13H2,1-3H3,(H,26,29) |

InChI 键 |

BDQRVEKSXLFLRE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(C)C)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)

![6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2376521.png)

![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)